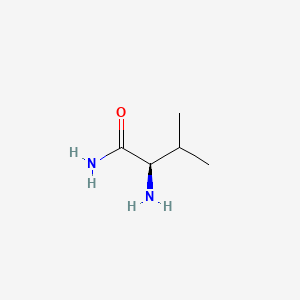
(R)-2-amino-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-amino-3-methylbutanamide is an organic compound with the molecular formula C5H12N2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-amino-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-methylbutanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(R)-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(R)-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (R)-2-amino-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-methylbutanamide: The enantiomer of (R)-2-amino-3-methylbutanamide, with similar but distinct properties.
(2R)-2-amino-3-methylbutanoic acid: The corresponding acid form, which can be converted to the amide.
(2R)-2-amino-3-methylbutanol: The alcohol derivative, which has different reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
Clave InChI |
XDEHMKQLKPZERH-SCSAIBSYSA-N |
SMILES |
CC(C)C(C(=O)N)N |
SMILES isomérico |
CC(C)[C@H](C(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)N)N |
Secuencia |
V |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















